Cas no 1865001-32-6 (2-(Oxetan-3-yloxy)pyridine-3,4-diamine)

2-(Oxetan-3-yloxy)pyridine-3,4-diamine 化学的及び物理的性質
名前と識別子
-
- EN300-1294867
- 1865001-32-6
- 2-(Oxetan-3-yloxy)pyridine-3,4-diamine
-
- インチ: 1S/C8H11N3O2/c9-6-1-2-11-8(7(6)10)13-5-3-12-4-5/h1-2,5H,3-4,10H2,(H2,9,11)
- InChIKey: DLELRRHHNSQHTH-UHFFFAOYSA-N
- ほほえんだ: O1CC(C1)OC1C(=C(C=CN=1)N)N
計算された属性
- せいみつぶんしりょう: 181.085126602g/mol
- どういたいしつりょう: 181.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
2-(Oxetan-3-yloxy)pyridine-3,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294867-2500mg |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-1294867-50mg |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1294867-0.1g |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 0.1g |
$1244.0 | 2023-06-06 | ||
Enamine | EN300-1294867-0.5g |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 0.5g |
$1357.0 | 2023-06-06 | ||
Enamine | EN300-1294867-5.0g |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 5g |
$4102.0 | 2023-06-06 | ||
Enamine | EN300-1294867-1.0g |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 1g |
$1414.0 | 2023-06-06 | ||
Enamine | EN300-1294867-500mg |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1294867-10000mg |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1294867-10.0g |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 10g |
$6082.0 | 2023-06-06 | ||
Enamine | EN300-1294867-0.05g |
2-(oxetan-3-yloxy)pyridine-3,4-diamine |
1865001-32-6 | 0.05g |
$1188.0 | 2023-06-06 |
2-(Oxetan-3-yloxy)pyridine-3,4-diamine 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-(Oxetan-3-yloxy)pyridine-3,4-diamineに関する追加情報
2-(Oxetan-3-yloxy)pyridine-3,4-diamine: A Promising Compound in Medicinal Chemistry
2-(Oxetan-3-yloxy)pyridine-3,4-diamine (CAS No. 1865001-32-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its pyridine core and oxetane substituent, exhibits promising biological activities that make it a valuable candidate for further research and development.
The oxetane ring, a four-membered cyclic ether, is known for its high reactivity and ability to enhance the physicochemical properties of molecules. In the context of 2-(Oxetan-3-yloxy)pyridine-3,4-diamine, the presence of the oxetane ring significantly influences the compound's solubility, stability, and bioavailability. These properties are crucial for optimizing the compound's performance in various biological assays and preclinical studies.
The pyridine core of 2-(Oxetan-3-yloxy)pyridine-3,4-diamine is another key structural element that contributes to its biological activity. Pyridines are widely used in medicinal chemistry due to their ability to form hydrogen bonds and their electron-withdrawing properties. The diamine functionality at positions 3 and 4 of the pyridine ring further enhances the compound's ability to interact with biological targets, making it a versatile scaffold for drug design.
Recent studies have explored the potential of 2-(Oxetan-3-yloxy)pyridine-3,4-diamine in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively modulate key signaling pathways involved in neuroprotection and neuroregeneration. For instance, it has been reported to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, thereby reducing neurotoxicity and promoting neuronal survival.
In addition to its neuroprotective effects, 2-(Oxetan-3-yloxy)pyridine-3,4-diamine has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory disorders. This dual action—neuroprotection and anti-inflammation—makes it a promising candidate for treating conditions such as multiple sclerosis and Parkinson's disease.
The pharmacokinetic profile of 2-(Oxetan-3-yloxy)pyridine-3,4-diamine has also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development. Moreover, its ability to cross the blood-brain barrier (BBB) is particularly noteworthy for its potential use in central nervous system (CNS) disorders.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 2-(Oxetan-3-yloxy)pyridine-3,4-diamine. These trials are focusing on various endpoints such as cognitive function improvement in Alzheimer's patients and motor function recovery in Parkinson's patients. Preliminary results from these trials have been encouraging, with no significant adverse effects reported.
In conclusion, 2-(Oxetan-3-yloxy)pyridine-3,4-diamine (CAS No. 1865001-32-6) represents a promising advancement in medicinal chemistry. Its unique structural features and multifaceted biological activities position it as a valuable candidate for developing novel therapeutics for neurodegenerative diseases and inflammatory disorders. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in advancing medical treatments for these challenging conditions.
1865001-32-6 (2-(Oxetan-3-yloxy)pyridine-3,4-diamine) 関連製品
- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 95878-02-7(6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)
- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)
- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)
- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)
- 70-58-6(5-fluoropyridine-3-carboxamide)
- 1821028-98-1(6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one)
- 2866254-38-6((3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride)



